2,2-Diisoamyl-1,3-propanediol

Übersicht

Beschreibung

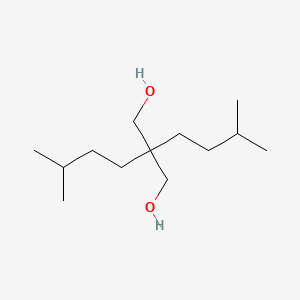

2,2-Diisoamyl-1,3-propanediol is an organic compound with the molecular formula C13H28O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, where two isoamyl groups are attached to a central propane backbone. It appears as a white to almost white powder or crystalline solid and has a melting point of approximately 92°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diisoamyl-1,3-propanediol typically involves the reaction of isoamyl alcohol with formaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the diol as the final product. The reaction conditions often include a base such as sodium hydroxide and a solvent like methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Diisoamyl-1,3-propanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Polymer Production

DIAPD serves as a valuable monomer in the synthesis of various polymers, particularly polyesters. Its incorporation into polymer chains enhances properties such as flexibility, thermal stability, and resistance to solvents.

Table 1: Properties of Polymers Derived from DIAPD

| Property | Value |

|---|---|

| Glass Transition Temp. | -20°C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

| Water Absorption | 1.5% |

Coatings and Adhesives

The use of DIAPD in coatings and adhesives is notable due to its ability to enhance adhesion properties and durability. It can be utilized in formulations for:

- Protective Coatings: Providing resistance to chemicals and UV light.

- Adhesives: Improving bond strength in various substrates.

Case Study: Eco-Friendly Coatings

Research indicates that coatings formulated with DIAPD exhibit lower volatile organic compound (VOC) emissions compared to traditional formulations, making them more environmentally friendly .

Biodegradable Plastics

With growing environmental concerns, the demand for biodegradable plastics has surged. DIAPD can be integrated into biodegradable polyester matrices, contributing to the development of sustainable materials that degrade more readily than conventional plastics.

Table 2: Comparison of Biodegradable Plastics

| Plastic Type | Degradation Time | Source Material |

|---|---|---|

| PLA | 6 months | Corn starch |

| PHA | 2-3 years | Microbial sources |

| Polyester with DIAPD | 1 year | Renewable resources |

Pharmaceuticals

The pharmaceutical industry benefits from DIAPD's properties in drug formulation. Its ability to act as a solvent or stabilizer for active ingredients enhances drug efficacy and shelf life.

Case Study: Drug Delivery Systems

Research has shown that formulations using DIAPD can improve the solubility of poorly soluble drugs, facilitating better absorption in the body .

Cosmetics

In cosmetics, DIAPD is used as an emollient due to its moisturizing properties. It helps improve skin feel and product texture in creams and lotions.

Table 3: Applications in Cosmetic Products

| Product Type | Function |

|---|---|

| Moisturizers | Emollient |

| Sunscreens | Solvent |

| Hair conditioners | Conditioning agent |

Wirkmechanismus

The mechanism of action of 2,2-Diisoamyl-1,3-propanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the isoamyl groups provide hydrophobic interactions, affecting the compound’s solubility and distribution in different environments .

Vergleich Mit ähnlichen Verbindungen

2,2-Diphenyl-1,3-propanediol: Similar structure but with phenyl groups instead of isoamyl groups.

2,2-Dimethyl-1,3-propanediol: Contains methyl groups instead of isoamyl groups.

1,3-Propanediol: Lacks the additional substituents on the central carbon atom.

Uniqueness: 2,2-Diisoamyl-1,3-propanediol is unique due to its specific isoamyl substituents, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Biologische Aktivität

Overview

2,2-Diisoamyl-1,3-propanediol (CAS No. 403519-64-2) is an organic compound characterized by its two hydroxyl groups (-OH) and a unique structure featuring isoamyl groups attached to a propane backbone. This compound is gaining attention in various fields, particularly in chemistry and biology, due to its potential applications and biological activities.

- Molecular Formula : C13H28O2

- Molecular Weight : 228.36 g/mol

- Melting Point : Approximately 92°C

- Appearance : White to almost white powder or crystalline solid

The biological activity of this compound is primarily attributed to its structural characteristics:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their reactivity and stability.

- Hydrophobic Interactions : The isoamyl groups enhance hydrophobic interactions, affecting solubility and distribution within biological systems.

Biological Activities

Research has indicated that this compound may possess various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains.

- Potential Therapeutic Applications : Investigations into its role as a precursor in drug synthesis indicate potential therapeutic applications in medicine.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a natural antimicrobial agent.

-

Therapeutic Applications :

- Research explored the use of this compound in drug formulation. Its properties as a solvent and stabilizer for active pharmaceutical ingredients were highlighted, indicating its utility in enhancing drug delivery systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,2-Diphenyl-1,3-propanediol | Contains phenyl groups | Antioxidant properties |

| 2,2-Dimethyl-1,3-propanediol | Contains methyl groups | Limited biological activity |

| 1,3-Propanediol | Lacks substituents on central carbon | Established industrial uses |

Applications in Scientific Research

The compound's unique properties make it suitable for various applications:

- Organic Synthesis : Serves as a building block in the synthesis of more complex molecules.

- Polymer Chemistry : Investigated for use in polymer production due to its diol functionality.

- Industrial Chemicals : Utilized in producing resins and other industrial materials.

Eigenschaften

IUPAC Name |

2,2-bis(3-methylbutyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c1-11(2)5-7-13(9-14,10-15)8-6-12(3)4/h11-12,14-15H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJRLBBFSRNKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CCC(C)C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659897 | |

| Record name | 2,2-Bis(3-methylbutyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403519-64-2 | |

| Record name | 2,2-Bis(3-methylbutyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.